1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione
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Overview
Description
1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione is an organic compound that features an anthracene moiety attached to a pyrrole ring
Preparation Methods
The synthesis of 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable pyrrole derivative.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as antimony pentachloride in a solvent like dichloromethane.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and reaction time.
Chemical Reactions Analysis
1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, often using halogens or nitrating agents.
Scientific Research Applications
1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1-(Anthracen-1-yl)ethanone: This compound has a similar anthracene moiety but differs in its functional groups, leading to different chemical properties and applications.
Anthracen-1-yl-3-phenylurea: This compound also features an anthracene group but has different substituents, affecting its reactivity and use in different contexts.
Properties
CAS No. |
629165-06-6 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-anthracen-1-yl-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H13NO2/c1-12-9-18(21)20(19(12)22)17-8-4-7-15-10-13-5-2-3-6-14(13)11-16(15)17/h2-11H,1H3 |
InChI Key |
LWJWBJNXLGWNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
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